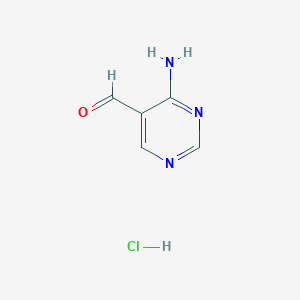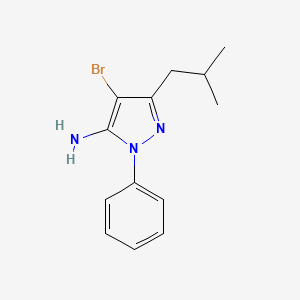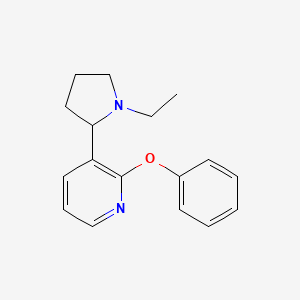
3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine is a heterocyclic compound that features a pyrrolidine ring fused to a pyridine ring, with a phenoxy group attached to the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 2-bromo-3-phenoxypyridine with 1-ethylpyrrolidine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
類似化合物との比較
Similar Compounds
3-(1-Methylpyrrolidin-2-yl)pyridine: Similar structure but with a methyl group instead of an ethyl group.
2-Phenoxypyridine: Lacks the pyrrolidine ring.
1-Ethyl-2-pyrrolidinylmethyl-alpha-phenylcyclopentylglycolate: Contains a similar pyrrolidine ring but with different substituents.
Uniqueness
3-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery .
特性
分子式 |
C17H20N2O |
|---|---|
分子量 |
268.35 g/mol |
IUPAC名 |
3-(1-ethylpyrrolidin-2-yl)-2-phenoxypyridine |
InChI |
InChI=1S/C17H20N2O/c1-2-19-13-7-11-16(19)15-10-6-12-18-17(15)20-14-8-4-3-5-9-14/h3-6,8-10,12,16H,2,7,11,13H2,1H3 |
InChIキー |
IHSCRMUSJRTYHN-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1C2=C(N=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


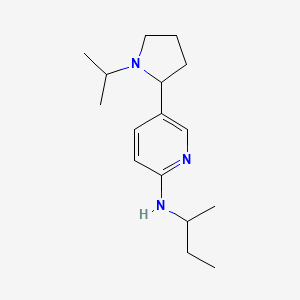

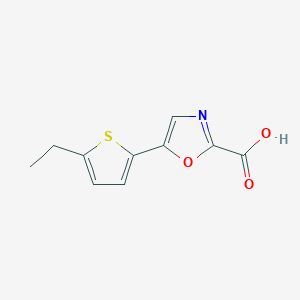
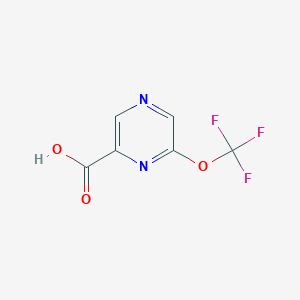

![8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine](/img/structure/B11806189.png)
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B11806192.png)



![4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11806219.png)

